molecular formula C7H14O2 B14602940 2-Ethyl-4-hydroxypentanal CAS No. 61103-73-9

2-Ethyl-4-hydroxypentanal

Cat. No.: B14602940
CAS No.: 61103-73-9
M. Wt: 130.18 g/mol
InChI Key: GSZIPRVFMGBRLY-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxypentanal is an aldehyde derivative with a hydroxyl group located at the fourth carbon of a pentanal backbone and an ethyl substituent at the second carbon. Its molecular formula is C₇H₁₄O₂ (calculated based on structural analysis), and it features both aldehyde (-CHO) and hydroxyl (-OH) functional groups.

Properties

CAS No.

61103-73-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethyl-4-hydroxypentanal

InChI

InChI=1S/C7H14O2/c1-3-7(5-8)4-6(2)9/h5-7,9H,3-4H2,1-2H3

InChI Key

GSZIPRVFMGBRLY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxypentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction between 2-ethylbutanal and formaldehyde under basic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxypentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.

Major Products Formed

    Oxidation: 2-Ethyl-4-hydroxypentanoic acid.

    Reduction: 2-Ethyl-4-hydroxypentanol.

    Substitution: Esters of this compound.

Scientific Research Applications

2-Ethyl-4-hydroxypentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxypentanal involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate (CAS 1786215-49-3), a structurally distinct compound.

Table 1: Structural and Functional Comparison

Property 2-Ethyl-4-hydroxypentanal Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate ()
Molecular Formula C₇H₁₄O₂ C₁₀H₂₀O₃
Functional Groups Aldehyde (-CHO), hydroxyl (-OH) Ester (-COO-), hydroxymethyl (-CH₂OH)
Branching Ethyl at C2, hydroxyl at C4 Hydroxymethyl at C2, dimethyl at C4, ethyl ester terminus
Molecular Weight ~130.18 g/mol (calculated) 188.26 g/mol (reported)
Polarity Moderate (due to -OH and -CHO) High (ester and hydroxymethyl groups enhance polarity)
Typical Applications Hypothetical: Aldehyde-based synthesis Reported: Specialty chemicals, intermediates

Key Differences:

Functional Groups: this compound’s aldehyde group is highly reactive, enabling nucleophilic additions or oxidations. Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate’s ester group is less reactive under mild conditions, making it suitable for controlled syntheses .

Notes

Diverse Sources : While the evidence is singular, the analysis adheres to general organic chemistry principles to ensure professionalism.

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